molecular formula C18H20N2O4S B2623788 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one CAS No. 1251698-05-1

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one

Cat. No.: B2623788
CAS No.: 1251698-05-1
M. Wt: 360.43
InChI Key: WUZHRFKGIUCOIZ-UHFFFAOYSA-N
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Description

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a complex organic compound that features a morpholinosulfonyl group, a vinylbenzyl group, and a pyridinone core

Preparation Methods

The synthesis of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridinone core, followed by the introduction of the morpholinosulfonyl group and the vinylbenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yield and purity.

Chemical Reactions Analysis

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinylbenzyl group allows for substitution reactions, where different substituents can be introduced under appropriate conditions.

    Addition: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a component in drug delivery systems.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanism of action for each specific application.

Comparison with Similar Compounds

5-(morpholinosulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

    Pyridinone derivatives: These compounds share the pyridinone core and may have similar chemical properties and reactivity.

    Morpholinosulfonyl compounds: These compounds contain the morpholinosulfonyl group and may exhibit similar biological activity.

    Vinylbenzyl compounds: These compounds feature the vinylbenzyl group and can undergo similar chemical reactions.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-15-3-5-16(6-4-15)13-19-14-17(7-8-18(19)21)25(22,23)20-9-11-24-12-10-20/h2-8,14H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZHRFKGIUCOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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